Cas no 888324-08-1 (1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate)

1-(tert-Butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its rigid bicyclic structure, featuring a reactive exocyclic methylene group and a ketone functionality, makes it a versatile building block for the construction of complex heterocycles. The tert-butyl and methyl ester protecting groups enhance stability while allowing selective deprotection for further functionalization. The (S)-configuration ensures enantioselectivity in downstream applications, particularly in the synthesis of bioactive molecules. This compound is valued for its high purity, consistent performance, and compatibility with a range of reaction conditions, making it a reliable choice for medicinal chemistry and process development.
1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate structure
888324-08-1 structure
Product Name:1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
CAS No:888324-08-1
MF:C12H17NO5
MW:255.267083883286
CID:6780291
PubChem ID:146832212
Update Time:2025-05-20

1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 888324-08-1
    • F70613
    • SCHEMBL24020702
    • (S)-1-TERT-BUTYL 2-METHYL 4-METHYLENE-5-OXOPYRROLIDINE-1,2-DICARBOXYLATE
    • 1-O-tert-butyl 2-O-methyl (2S)-4-methylidene-5-oxopyrrolidine-1,2-dicarboxylate
    • 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
    • Inchi: 1S/C12H17NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h8H,1,6H2,2-5H3/t8-/m0/s1
    • InChI Key: SEKQUVJKLFLHKW-QMMMGPOBSA-N
    • SMILES: O(C(N1C(C(=C)C[C@H]1C(=O)OC)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 255.11067264g/mol
  • Monoisotopic Mass: 255.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 72.9Ų

1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2076749-100mg
1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
888324-08-1
100mg
¥4749.00 2024-04-26
Ambeed
A1931080-250mg
1-(tert-Butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
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1-(tert-Butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
888324-08-1 98%
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Additional information on 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

Recent Advances in the Study of 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 888324-08-1)

The compound 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 888324-08-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on its structural optimization, synthetic routes, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for the development of novel SARS-CoV-2 main protease inhibitors. The research team demonstrated that the (S)-configuration at the pyrrolidine ring is critical for achieving high binding affinity to the viral protease. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.

In another breakthrough, researchers from MIT reported an improved synthetic protocol for 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate in Organic Letters (2024). The new method utilizes asymmetric organocatalysis to achieve >99% enantiomeric excess, with significantly reduced production costs compared to traditional routes. This advancement addresses one of the major challenges in scaling up production for pharmaceutical applications.

Recent computational studies have provided deeper insights into the molecular interactions of this compound. Molecular docking simulations published in Bioorganic & Medicinal Chemistry (2024) revealed that the methylene group at position 4 and the carbonyl group at position 5 form crucial hydrogen bonds with various biological targets. These findings are guiding the design of next-generation derivatives with enhanced pharmacological properties.

From a safety perspective, a comprehensive toxicological assessment of this compound was conducted by the European Medicines Agency in 2023. The report concluded that 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate shows favorable safety profiles in preclinical studies, with no significant genotoxicity or cytotoxicity observed at therapeutic concentrations.

Looking forward, several pharmaceutical companies have included this compound in their pipelines for developing treatments for viral infections and inflammatory diseases. Its versatility as a building block for diverse therapeutic agents positions it as a valuable asset in modern drug discovery. Future research directions may focus on exploring its potential in targeted drug delivery systems and combination therapies.

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